Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate
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Overview
Description
Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of new therapeutic agents due to their increased potency and lower toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl ketones with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted isoxazoles .
Scientific Research Applications
Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cancer cell proliferation and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- 5-Phenylisoxazole-3-carboxylate
- 6-Methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones
Uniqueness
Methyl 5-Amino-3-cyclopropylisoxazole-4-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-amino-3-cyclopropyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)5-6(4-2-3-4)10-13-7(5)9/h4H,2-3,9H2,1H3 |
InChI Key |
NCBKOWWHZRNSKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2CC2)N |
Origin of Product |
United States |
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